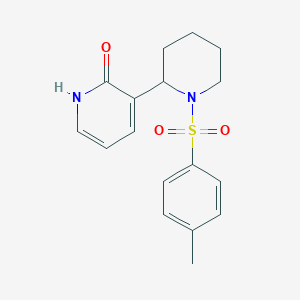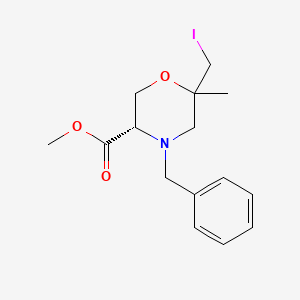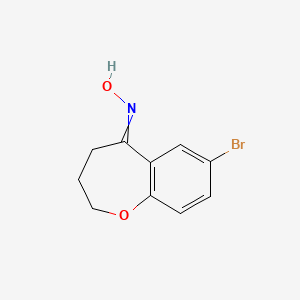
2-(Pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbohydrazide is a heterocyclic compound that contains a pyridine ring and a thiopyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbohydrazide typically involves the reaction of pyridine derivatives with thiopyran intermediates. One common method involves the cyclization of 2-halo pyridine derivatives with sulfur-containing reagents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbohydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted pyridine derivatives .
Applications De Recherche Scientifique
2-(Pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbohydrazide has several scientific research applications:
Biology: This compound has shown potential as an antimicrobial and antifungal agent in biological studies.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(Pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyridine and thiopyran derivatives, such as:
- 2-(Pyridin-2-yl)tetrahydro-2H-thiopyran-2-carbohydrazide
- 2-(Pyridin-4-yl)tetrahydro-2H-thiopyran-2-carbohydrazide
- 2-(Pyridin-3-yl)tetrahydro-2H-thiopyran-2-carboxamide
Uniqueness
What sets 2-(Pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbohydrazide apart is its unique combination of the pyridine and thiopyran rings, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and a broad range of applications in various fields.
Propriétés
Formule moléculaire |
C11H15N3OS |
|---|---|
Poids moléculaire |
237.32 g/mol |
Nom IUPAC |
2-pyridin-3-ylthiane-2-carbohydrazide |
InChI |
InChI=1S/C11H15N3OS/c12-14-10(15)11(5-1-2-7-16-11)9-4-3-6-13-8-9/h3-4,6,8H,1-2,5,7,12H2,(H,14,15) |
Clé InChI |
LZHKVNCBTXSVIJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCSC(C1)(C2=CN=CC=C2)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamide hydrochloride](/img/structure/B11819107.png)

![[(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate](/img/structure/B11819116.png)
![[[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methylamino]methanol;dihydrochloride](/img/structure/B11819123.png)

![3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride](/img/structure/B11819143.png)
![[(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl] formate](/img/structure/B11819146.png)
